Cas no 13111-32-5 (1,3-Benzenedicarboxamide, N,N'-diphenyl-)

1,3-Benzenedicarboxamide, N,N'-diphenyl-, is a high-purity aromatic diamide compound characterized by its robust thermal stability and mechanical strength. Its molecular structure, featuring phenyl substituents on the amide nitrogen atoms, enhances its resistance to degradation under high-temperature conditions, making it suitable for applications in advanced polymer matrices and high-performance materials. The compound exhibits excellent compatibility with aromatic polymers, contributing to improved tensile properties and dimensional stability in composite systems. Its low solubility in common organic solvents ensures durability in harsh environments. These attributes make it a valuable additive for engineering plastics, coatings, and specialty resins requiring enhanced thermal and mechanical performance.
1,3-Benzenedicarboxamide, N,N'-diphenyl- structure
13111-32-5 structure
Product Name:1,3-Benzenedicarboxamide, N,N'-diphenyl-
CAS No:13111-32-5
MF:C20H16N2O2
MW:316.353244781494
CID:96768
PubChem ID:569487
Update Time:2025-06-11

1,3-Benzenedicarboxamide, N,N'-diphenyl- Chemical and Physical Properties

Names and Identifiers

    • 1,3-Benzenedicarboxamide, N,N'-diphenyl-
    • 1,3-Benzenedicarboxamide, N1,N3-diphenyl
    • 1-N,3-N-diphenylbenzene-1,3-dicarboxamide
    • BIM-0013221.P001
    • JMGJYCNTCKZBBV-UHFFFAOYSA-N
    • Cambridge id 5180207
    • Oprea1_693127
    • SMSF0004155
    • 1,3-BenzenedicarboxaMide, N,N/'-diphenyl-
    • N,N'-Diphenylisophthalamide
    • DTXSID50341031
    • CHEMBL4465008
    • 13111-32-5
    • CBMicro_013210
    • Oprea1_731849
    • AKOS000506027
    • CB03479
    • SCHEMBL8374911
    • N1,N3-Diphenylisophthalamide
    • isophthalanilide
    • MDL: MFCD00387584
    • Inchi: 1S/C20H16N2O2/c23-19(21-17-10-3-1-4-11-17)15-8-7-9-16(14-15)20(24)22-18-12-5-2-6-13-18/h1-14H,(H,21,23)(H,22,24)
    • InChI Key: JMGJYCNTCKZBBV-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=C(C(NC2C=CC=CC=2)=O)C=1)NC1C=CC=CC=1

Computed Properties

  • Exact Mass: 316.12128
  • Monoisotopic Mass: 316.121177757g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 387
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 58.2Ų

Experimental Properties

  • PSA: 58.2

1,3-Benzenedicarboxamide, N,N'-diphenyl- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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1,3-Benzenedicarboxamide, N,N'-diphenyl- Related Literature

Additional information on 1,3-Benzenedicarboxamide, N,N'-diphenyl-

Recent Advances in the Study of 1,3-Benzenedicarboxamide, N,N'-diphenyl- (CAS: 13111-32-5)

The compound 1,3-Benzenedicarboxamide, N,N'-diphenyl- (CAS: 13111-32-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This aromatic diamide derivative is known for its unique structural properties, which make it a promising candidate for various applications, including drug development, material science, and catalysis. Recent studies have explored its potential as a scaffold for designing novel therapeutic agents, particularly in the context of targeting protein-protein interactions (PPIs) and enzyme inhibition.

One of the key areas of interest is the compound's ability to act as a molecular scaffold for the development of kinase inhibitors. Kinases play a critical role in cellular signaling pathways, and their dysregulation is often associated with diseases such as cancer and inflammatory disorders. Researchers have synthesized and evaluated a series of derivatives based on the 1,3-Benzenedicarboxamide, N,N'-diphenyl- core, demonstrating moderate to high inhibitory activity against specific kinases. These findings suggest that further optimization of this scaffold could lead to the development of potent and selective kinase inhibitors.

In addition to its potential in kinase inhibition, recent studies have highlighted the compound's utility in supramolecular chemistry. The rigid and planar structure of 1,3-Benzenedicarboxamide, N,N'-diphenyl- allows it to form stable complexes with various metal ions, making it a valuable building block for the design of functional materials. For instance, researchers have reported the synthesis of metal-organic frameworks (MOFs) incorporating this compound, which exhibit promising properties for gas storage and separation applications.

Another notable application of 1,3-Benzenedicarboxamide, N,N'-diphenyl- is in the field of antimicrobial research. Preliminary studies have shown that certain derivatives of this compound exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, although further investigations are needed to fully elucidate the underlying pathways. These findings open up new avenues for the development of novel antibiotics to combat drug-resistant bacterial strains.

Despite these promising developments, challenges remain in the practical application of 1,3-Benzenedicarboxamide, N,N'-diphenyl-. Issues such as solubility, bioavailability, and synthetic scalability need to be addressed to fully harness its potential. Recent efforts have focused on modifying the core structure to improve these properties while retaining the desired biological activity. For example, the introduction of hydrophilic substituents has been shown to enhance water solubility without compromising inhibitory potency.

In conclusion, the compound 1,3-Benzenedicarboxamide, N,N'-diphenyl- (CAS: 13111-32-5) represents a versatile and promising scaffold for diverse applications in chemical biology and pharmaceutical research. Ongoing studies continue to uncover new facets of its utility, from kinase inhibition to antimicrobial activity and material science. Future research should focus on addressing the current limitations and exploring novel derivatives to expand its therapeutic and functional potential.

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